molecular formula C20H20INO6 B2551751 Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate CAS No. 832677-97-1

Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate

Cat. No.: B2551751
CAS No.: 832677-97-1
M. Wt: 497.285
InChI Key: LQEUVPXMYULXDH-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate, also known as Benzoic acid, 4-[[2-(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino]-, ethyl ester, is a research chemical with the CAS number 832677-97-1 . It has a molecular weight of 497.28 and a molecular formula of C20H20INO6 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name is ethyl 4-[[2-(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino]benzoate . The canonical SMILES representation is CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 664.5±55.0 ℃ and a predicted density of 1.556±0.06 g/cm3 . It has a complexity of 523 and a topological polar surface area of 90.9 . The compound is canonicalized and has one covalently-bonded unit . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a rotatable bond count of 10 .

Properties

IUPAC Name

ethyl 4-[[2-(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20INO6/c1-3-26-17-10-13(11-23)9-16(21)19(17)28-12-18(24)22-15-7-5-14(6-8-15)20(25)27-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEUVPXMYULXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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